1-cyclopentyl-N-methylpiperidin-4-amine
Description
1-Cyclopentyl-N-methylpiperidin-4-amine is a piperidine derivative characterized by a cyclopentyl group at the 1-position and an N-methylamine substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.3 g/mol. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors or enzymes .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-cyclopentyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2/c1-12-10-6-8-13(9-7-10)11-4-2-3-5-11/h10-12H,2-9H2,1H3 |
InChI Key |
WOXFFEXUMWWAEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of 1-cyclopentyl-N-methylpiperidin-4-amine and analogous piperidine derivatives:
Key Observations:
- Steric Effects : Cyclopentyl and benzyl groups introduce steric hindrance, which may influence receptor binding compared to smaller substituents like methyl or acetyl.
- Polarity : N-Methylation reduces polarity compared to primary amines (e.g., 1-benzylpiperidin-4-amine), impacting solubility and pharmacokinetics .
Chemical Reactivity and Stability
- Oxidation Stability : The cyclopentyl group in this compound may confer greater stability under oxidative conditions compared to benzyl-substituted analogs. For example, 1-[(4-chlorophenyl)methyl]piperidin-4-amine undergoes permanganate oxidation, suggesting benzyl derivatives are more prone to oxidative degradation .
- Metabolic Pathways : N-Methylation in the target compound may reduce metabolic deamination compared to primary amines (e.g., 1-benzylpiperidin-4-amine), which are susceptible to enzymatic oxidation .
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